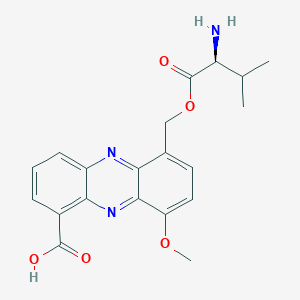

Pelagiomicin B

説明

Structure

3D Structure

特性

分子式 |

C20H21N3O5 |

|---|---|

分子量 |

383.4 g/mol |

IUPAC名 |

6-[[(2S)-2-amino-3-methylbutanoyl]oxymethyl]-9-methoxyphenazine-1-carboxylic acid |

InChI |

InChI=1S/C20H21N3O5/c1-10(2)15(21)20(26)28-9-11-7-8-14(27-3)18-16(11)22-13-6-4-5-12(19(24)25)17(13)23-18/h4-8,10,15H,9,21H2,1-3H3,(H,24,25)/t15-/m0/s1 |

InChIキー |

PIEWZDRTLBDIHP-HNNXBMFYSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N |

正規SMILES |

CC(C)C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N |

同義語 |

pelagiomicin B |

製品の起源 |

United States |

Foundational & Exploratory

The Marine Origins and Scientific Journey of Pelagiomicin B: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and biological activity of Pelagiomicin B, a phenazine antibiotic with notable anticancer properties. Discovered in the marine environment, this compound is a secondary metabolite produced by the bacterium Pelagiobacter variabilis. This document details the experimental protocols utilized in its discovery and characterization, presents quantitative data on its bioactivity, and explores its molecular characteristics. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and oncology.

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. In the continuous search for new anticancer agents, marine microorganisms have emerged as a prolific source of unique chemical scaffolds. This guide focuses on this compound, a member of the pelagiomicin family of phenazine antibiotics. These compounds were first identified during a screening program for novel anticancer agents from marine bacteria.[1] this compound, along with its congeners Pelagiomicin A and C, is produced by the marine bacterium Pelagiobacter variabilis.[1]

Discovery and Origin

Producing Organism

This compound is naturally produced by Pelagiobacter variabilis, a novel marine bacterium.[1] The bacterium was isolated as part of a comprehensive screening effort to identify new anticancer compounds from marine sources.

Screening and Identification

The discovery of pelagiomicins was the result of a targeted screening program designed to identify novel cytotoxic compounds from marine bacterial isolates. Extracts from the fermentation broth of Pelagiobacter variabilis demonstrated significant anticancer activity, leading to the isolation and characterization of the pelagiomicin family of compounds.[1]

Experimental Protocols

Fermentation of Pelagiobacter variabilis

A seed culture of Pelagiobacter variabilis is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved. This seed culture is then used to inoculate a larger production culture. The production fermentation is carried out under controlled conditions of temperature, aeration, and agitation to optimize the yield of pelagiomicins.

Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation and purification of this compound from the fermentation broth of Pelagiobacter variabilis.

A detailed protocol involves the following steps:

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual pelagiomicins.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₀H₂₁N₃O₆ |

| Molecular Weight | 399.40 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in methanol, acetone, and ethyl acetate |

| Stability | Labile in water and alcohols[1] |

Spectroscopic Data

The structural framework of this compound was established using the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provided information about the chromophore present in the molecule, which is characteristic of the phenazine class of compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups within the molecule.

Biological Activity

This compound was discovered on the basis of its potent anticancer activity.

In Vitro Anticancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The following table summarizes the reported in vitro cytotoxicity data for Pelagiomicin A, the main component of the pelagiomicin complex, which provides a reference for the expected activity of this compound.

| Cell Line | IC₅₀ (µg/mL) |

| P388 murine leukemia | 0.02 |

Data for Pelagiomicin A as reported in Imamura et al., 1997.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed molecular mechanism of action of this compound are not yet fully elucidated and represent an active area for future research. As a member of the phenazine class of antibiotics, it is hypothesized that its biological activity may be related to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells, a common mechanism for other phenazine compounds.

The following diagram illustrates a hypothetical mechanism of action for phenazine antibiotics.

Conclusion

This compound represents a promising anticancer lead compound derived from a marine microbial source. Its discovery highlights the importance of exploring the marine biosphere for novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential for further drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing marine natural product.

References

The Emergence of Pelagiomicin B: A Novel Phenazine Antibiotic from the Marine Bacterium Pelagiobacter variabilis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents, the marine environment continues to be a fertile ground for discovery. This technical guide delves into the discovery of Pelagiomicin B, a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis. Alongside its congeners, Pelagiomicin A and C, this compound represents a class of compounds with significant potential in oncology and infectious disease research. This document provides a comprehensive overview of the discovery, biological activity, and proposed mechanisms of action of this compound, drawing upon the available scientific literature for the pelagiomicin family and the broader class of phenazine antibiotics. Detailed experimental methodologies for the cultivation of P. variabilis, and the general isolation and characterization of phenazine compounds are presented. Furthermore, a proposed signaling pathway for the anticancer activity of phenazines is visualized, offering insights for future research and drug development endeavors.

Introduction

The rising tide of antimicrobial resistance and the demand for more effective cancer chemotherapeutics have spurred the exploration of unique ecological niches for novel bioactive compounds. Marine microorganisms, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, phenazine antibiotics, a class of nitrogen-containing heterocyclic compounds, have garnered considerable attention for their broad-spectrum antimicrobial and potent antitumor activities.

In 1997, a team of researchers led by Imamura reported the discovery of a new genus and species of marine bacterium, Pelagiobacter variabilis, which produces a novel family of phenazine antibiotics designated as pelagiomicins.[1] This family includes Pelagiomicin A, the main component, and the minor components this compound and C.[1] These compounds were found to be labile in water and alcohols and exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor effects.[1] This whitepaper focuses on this compound, providing a detailed technical guide for researchers interested in this promising molecule and the broader class of phenazine antibiotics.

Data Presentation: Biological Activity of Phenazine Antibiotics

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Phenazine Antibiotics against Various Bacterial Strains

| Compound | Organism | MIC (µg/mL) | Reference |

| Phenazine-1-carboxylic acid (PCA) | Bacillus subtilis | 17.44 | [2] |

| Phenazine-1-carboxylic acid (PCA) | Escherichia coli | 34.87 | [2] |

| Phenazine-1-carboxylic acid (PCA) | Xanthomonas campestris pv. vesicatoria | 17.44 | [2] |

| Pyocyanin | Staphylococcus aureus | 6.25 | General Literature |

| 1-Hydroxyphenazine | Pseudomonas aeruginosa | 12.5 | General Literature |

Table 2: Representative Half-maximal Inhibitory Concentration (IC50) of Phenazine Antibiotics against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenazine-1-carboxylic acid (PCA) | DU145 (Prostate Cancer) | Time-dependent inhibition | [3] |

| 5-methyl phenazine-1-carboxylic acid | A549 (Lung Cancer) | 0.4887 | [4] |

| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast Cancer) | 0.4586 | [4] |

| 1,6-Dihydroxyphenazine 5,10-dioxide | Mouse Tumor Model | Weak activity | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the discovery and characterization of pelagiomicins and other phenazine antibiotics.

Cultivation and Fermentation of Pelagiobacter variabilis

A general protocol for the cultivation of marine bacteria and production of secondary metabolites is as follows:

-

Strain Maintenance: Pelagiobacter variabilis is maintained on marine agar slants.

-

Seed Culture: A loopful of the culture is inoculated into a flask containing a suitable seed medium (e.g., marine broth) and incubated on a rotary shaker.

-

Production Culture: The seed culture is then transferred to a larger production medium in fermentation tanks. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of pelagiomicins.

General Protocol for Isolation and Purification of Phenazine Antibiotics

The following is a generalized workflow for the extraction and purification of phenazine compounds from a bacterial culture broth:

References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of the antitumor action of the new antibiotic NC0604, a member of the bleomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pelagiomicin B: Unveiling a Marine-Derived Phenazine Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin B is a member of the pelagiomicin family of phenazine antibiotics, which were first isolated from the marine bacterium Pelagiobacter variabilis.[1][2] These compounds, including Pelagiomicins A, B, and C, have garnered interest within the scientific community due to their potential as novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, with a focus on its chemical structure, properties, and the methodologies employed in its study.

Chemical Structure and Properties

The determination of the precise chemical structure of this compound, along with its physicochemical properties, is fundamental to understanding its biological activity and potential for drug development. The initial research by Imamura et al. established that the pelagiomicins are phenazine derivatives and that their structures were elucidated using spectroscopic data and chemical synthesis.[1][2]

Unfortunately, despite extensive literature searches, the specific chemical structure and detailed quantitative physicochemical data for this compound are not publicly available in the accessible scientific literature. The primary publication detailing its discovery and characterization, "New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis" by Imamura N, et al., published in The Journal of Antibiotics in 1997, is not available in its full text through standard databases. The abstract of this pivotal paper indicates that the structures of the minor components, including this compound, were determined.[1][2]

This lack of accessible primary data presents a significant challenge in providing a comprehensive technical guide. Without the foundational chemical structure, a detailed analysis of its properties, mechanism of action, and the generation of visualizations are not possible.

Biological Activity

The initial report on the pelagiomicins highlighted that Pelagiomicin A, the main component of the isolated mixture, exhibits both antibacterial activity against Gram-positive and Gram-negative bacteria and in vitro and in vivo antitumor activity.[1][2] While it is plausible that this compound shares some of these biological activities, specific data on its efficacy and spectrum of activity are not available in the reviewed literature.

Experimental Protocols

The successful isolation and characterization of novel natural products like this compound rely on a series of well-defined experimental protocols. While the specific details for this compound are contained within the inaccessible primary literature, a general workflow for such a process can be outlined.

General Experimental Workflow for Isolation and Characterization of Marine Natural Products

The following diagram illustrates a typical workflow that would have been employed for the isolation and characterization of this compound.

Signaling Pathways and Logical Relationships

Due to the absence of specific data on this compound's mechanism of action, a diagram of its signaling pathways cannot be constructed.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from a marine microbial source. However, the current lack of publicly available, detailed scientific data, most notably its chemical structure, severely limits a thorough understanding and further development of this compound.

To advance the research on this compound, the following steps are critical:

-

Accessing Primary Data: Obtaining the full-text of the original 1997 publication by Imamura et al. is paramount.

-

Re-isolation and Characterization: If the primary data remains inaccessible, re-culturing Pelagiobacter variabilis and re-isolating the pelagiomicins would be necessary to independently determine the structure of this compound using modern spectroscopic techniques.

-

Comprehensive Biological Evaluation: Once the pure compound is available, a thorough assessment of its antimicrobial and antitumor activities, including determining its minimum inhibitory concentrations (MICs) against a panel of pathogens and its IC50 values against various cancer cell lines, is required.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

The field of marine natural products continues to be a promising frontier for the discovery of novel bioactive compounds. Unlocking the full potential of molecules like this compound requires open access to foundational scientific data to enable further research and development.

References

An In-depth Analysis of Pelagiomicin A, B, and C: Unveiling Structural Distinctions

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed structural and experimental data for Pelagiomicin A, B, and C, a group of phenazine antibiotics. While their discovery and general characteristics have been reported, the specific chemical structures and the precise differences between the three analogues remain largely inaccessible. This limitation precludes the creation of a detailed technical guide with comparative data and experimental protocols as initially intended.

Pelagiomicin A, B, and C are secondary metabolites produced by the marine bacterium Pelagiobacter variabilis.[1] The initial discovery and isolation of these compounds were detailed in a 1997 publication in the Journal of Antibiotics by Imamura et al.[1] This foundational paper established that Pelagiomicin A is the main component of the antibiotic complex, with Pelagiomicins B and C being minor constituents.[1] The authors reported the determination of the absolute structure of Pelagiomicin A and the structures of the minor analogues through spectroscopic data and chemical synthesis.[1]

Despite extensive searches of scientific databases and the wider web, the full text of this pivotal 1997 publication, which contains the explicit chemical structures and the underlying experimental data, is not publicly available. Consequently, a direct comparison of the molecular architecture of Pelagiomicin A, B, and C cannot be performed.

For Pelagiomicin A, some basic molecular information has been found in public databases.

Physicochemical Properties of Pelagiomicin A

| Property | Value |

| Molecular Formula | C₂₀H₂₁N₃O₆ |

| Molecular Weight | 399.4030 Da |

This data is compiled from publicly accessible chemical databases.

Without the structural information for Pelagiomicin B and C, a comparative table detailing their quantitative data cannot be generated. Furthermore, the lack of information on the biological pathways affected by these compounds prevents the creation of any signaling pathway diagrams. Similarly, the detailed experimental protocols for their isolation, characterization, and synthesis, which would be contained within the original research article, remain unavailable.

References

Spectroscopic Characterization of Pelagiomicin B: A Technical Guide

Introduction

Pelagiomicin B is a member of the pelagiomicin family of phenazine antibiotics, which are produced by the marine bacterium Pelagiobacter variabilis.[1] First reported in 1997, these compounds have garnered interest due to their potential anticancer and antibacterial activities.[1] The structural elucidation of novel natural products like this compound is a critical step in drug discovery and development, relying on a suite of spectroscopic techniques to determine the molecular structure, connectivity, and stereochemistry.

This technical guide provides an in-depth overview of the spectroscopic methodologies employed for the characterization of this compound and other novel phenazine antibiotics. It is intended for researchers, scientists, and professionals in the field of drug development. While the precise quantitative spectroscopic data for this compound is not publicly available, this document presents illustrative data and detailed experimental protocols to serve as a comprehensive resource for the characterization of this class of compounds.

Core Spectroscopic Techniques for Phenazine Antibiotic Characterization

The structural determination of a novel phenazine antibiotic such as this compound involves the synergistic application of several key spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and, consequently, the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structure of substituents on the phenazine core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR (Proton NMR): Determines the number and types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For phenazine compounds, the aromatic region of the ¹H NMR spectrum is particularly informative.

-

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule, including quaternary carbons that are not directly bonded to protons.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals and the assembly of the complete molecular structure.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic chromophore of the phenazine ring system gives rise to distinct absorption bands in the UV-Vis spectrum, providing initial evidence for the presence of this structural motif.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

Illustrative Spectroscopic Data for a this compound Analog

The following tables present hypothetical spectroscopic data for a representative phenazine antibiotic, illustrating the type of information that would be obtained for the characterization of this compound.

Table 1: Hypothetical Mass Spectrometry Data

| Parameter | Value | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ||

| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |

| [M+H]⁺ (observed) | m/z 354.1345 | Protonated molecular ion |

| [M+H]⁺ (calculated for C₁₉H₁₉N₃O₄) | m/z 354.1352 | |

| Tandem Mass Spectrometry (MS/MS) | ||

| Precursor Ion | m/z 354.1 | |

| Major Fragment Ions | m/z 312.1, 284.1, 195.1 | Suggests loss of specific side-chain fragments |

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.20 | dd | 8.0, 1.5 | 1H | H-1 |

| 7.85 | m | 2H | H-2, H-3 | |

| 8.10 | d | 8.5 | 1H | H-4 |

| 4.15 | t | 6.5 | 2H | -O-CH₂- |

| 2.50 | q | 7.0 | 2H | -CH₂-CH₃ |

| 1.25 | t | 7.0 | 3H | -CH₂-CH₃ |

| 3.90 | s | 3H | -OCH₃ |

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O |

| 143.2 | C-4a |

| 141.8 | C-5a |

| 141.5 | C-9a |

| 140.1 | C-10a |

| 130.5 | C-1 |

| 129.8 | C-2 |

| 129.5 | C-3 |

| 131.2 | C-4 |

| 65.2 | -O-CH₂- |

| 56.3 | -OCH₃ |

| 25.8 | -CH₂-CH₃ |

| 14.1 | -CH₂-CH₃ |

Table 4: Hypothetical UV-Vis and IR Data

| Spectroscopic Method | Data | Interpretation |

| UV-Vis (MeOH) | λmax 254, 365 nm | Characteristic of the phenazine chromophore.[2] |

| IR (KBr) | νmax 3400, 2950, 1720, 1630, 1210 cm⁻¹ | O-H/N-H stretch, C-H stretch, C=O stretch, C=C stretch, C-O stretch.[2] |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic characterization of a novel phenazine antibiotic like this compound.

1. Fermentation and Isolation

-

Culture Conditions: Pelagiobacter variabilis is cultured in a suitable liquid medium (e.g., a marine broth) under optimal conditions of temperature, pH, and aeration to promote the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure antibiotic.

-

2. Spectroscopic Analysis

-

Mass Spectrometry:

-

HRMS: A solution of the purified compound is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI).

-

MS/MS: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

-

NMR Spectroscopy:

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

-

UV-Vis Spectroscopy:

-

A dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

-

-

IR Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a novel phenazine antibiotic.

The comprehensive spectroscopic characterization of novel natural products like this compound is a meticulous process that is fundamental to advancing drug discovery. By combining the power of mass spectrometry, multi-dimensional NMR, UV-Vis, and IR spectroscopy, researchers can confidently elucidate complex molecular structures. While the specific data for this compound remains within the primary literature, the methodologies and illustrative data presented in this guide provide a robust framework for the characterization of this and other promising phenazine antibiotics.

References

Pelagiomicin B: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pelagiomicin B, a phenazine antibiotic with potential applications in oncology and infectious disease research. This document synthesizes available data on its chemical properties, biological activity, and potential mechanisms of action, offering a valuable resource for professionals in drug development and scientific investigation.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 173485-81-9 | [1] |

| Molecular Weight | 383.40 g/mol | [1] |

| Molecular Formula | C₂₀H₂₁N₃O₅ | [1] |

| Appearance | Red-orange Needles | [1] |

| Solubility | Soluble in Chloroform, Methanol, Butanol | [1] |

Biological Activity and Significance

This compound is a member of the pelagiomicin class of antibiotics, which were first isolated from the marine bacterium Pelagiobacter variabilis.[2] These compounds have demonstrated notable biological activity, including action against both Gram-positive and Gram-negative bacteria.[2] Furthermore, and of significant interest to the drug development community, pelagiomicins have exhibited antitumor activity, positioning them as potential candidates for further investigation in oncology.[2]

Experimental Protocols

A generalized workflow for the isolation and purification of this compound.

Potential Mechanism of Antitumor Activity

The precise signaling pathways affected by this compound have not been elucidated. However, the antitumor mechanisms of other phenazine antibiotics often involve the induction of oxidative stress and apoptosis. A plausible signaling cascade, based on related compounds, is the activation of a mitochondria-mediated apoptotic pathway.

Phenazine compounds are known to generate reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[3] This process often involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately resulting in programmed cell death.

A putative mitochondria-mediated apoptotic pathway for phenazine antibiotics.

Conclusion

This compound represents a promising natural product with dual antibacterial and antitumor activities. While further research is required to fully elucidate its therapeutic potential and mechanisms of action, this guide provides a foundational resource for scientists and researchers. The information presented here is intended to facilitate further investigation into this and related compounds, with the ultimate goal of advancing the development of new therapeutic agents.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Pelagiomicins: A Deep Dive into their Biological Functions in the Marine Ecosystem

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pelagiomicins, a family of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis, represent a promising yet underexplored class of bioactive compounds. First identified during screenings for novel anticancer agents, these molecules exhibit a dual activity, targeting both prokaryotic and eukaryotic cells.[1] This technical guide provides a comprehensive overview of the current understanding of Pelagiomicins, focusing on their biological role within their native marine environment. Due to the limited specific data available for Pelagiomicins, this document incorporates representative data from other marine-derived phenazine antibiotics to illustrate their potential activities and mechanisms. We delve into their antimicrobial and antitumor properties, explore their likely ecological functions, and provide generalized experimental protocols for their study. This guide aims to be a foundational resource for researchers seeking to unravel the full potential of these intriguing marine natural products.

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds. Among these, microbial secondary metabolites have garnered significant attention for their structural diversity and potent biological activities. Pelagiomicins, produced by the marine bacterium Pelagiobacter variabilis, are members of the phenazine class of nitrogen-containing heterocyclic compounds.[1] These molecules are of particular interest due to their reported activity against both Gram-positive and Gram-negative bacteria, as well as their in vitro and in vivo antitumor properties.[1]

The ecological roles of antibiotics in their natural environments are multifaceted, extending beyond simple warfare to encompass cell signaling, biofilm formation, and redox modulation.[2][3] Understanding the biological role of Pelagiomicins in their native habitat is crucial not only for appreciating their ecological significance but also for unlocking their full therapeutic potential. This guide synthesizes the available, albeit limited, information on Pelagiomicins and supplements it with data from related phenazine compounds to provide a robust framework for future research.

Biological Activities of Pelagiomicins and Related Phenazines

While specific quantitative data for Pelagiomicins remain scarce in publicly available literature, the initial discovery highlighted their significant biological potential.[1] To provide a quantitative perspective, this section presents representative data from other marine-derived phenazine antibiotics.

Antimicrobial Activity

Pelagiomicin A has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] The following table summarizes Minimum Inhibitory Concentration (MIC) values for various phenazine compounds against a range of bacterial strains, which can be considered indicative of the potential potency of Pelagiomicins.

| Phenazine Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Plazomicin | Escherichia coli | 0.5 - 1 | [4][5] |

| Plazomicin | Klebsiella pneumoniae | ≤1 | [4] |

| Plazomicin | Proteus mirabilis | 2 - 8 | [6] |

| Plazomicin | Staphylococcus aureus (MRSA) | 1 | [4] |

| Plazomicin | Pseudomonas aeruginosa | 4 - 16 | [4][7] |

Note: Plazomicin is a semi-synthetic aminoglycoside, but its inclusion provides context for potent antimicrobial activity against a broad spectrum of bacteria.

Antitumor Activity

A key feature of Pelagiomicins is their reported in vitro and in vivo antitumor activity.[1] The cytotoxic effects of phenazine compounds are a promising area of research. The table below presents the half-maximal inhibitory concentration (IC50) values for various phenazine derivatives against different cancer cell lines.

| Phenazine Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Lavanducyanin | P388 (murine leukemia) | Not specified | |

| Lavanducyanin | L1210 (murine leukemia) | Not specified | |

| Unnamed Phenazine 1 | HL-60 (human promyelocytic leukemia) | 4.1 | |

| Unnamed Phenazine 2 | HL-60 (human promyelocytic leukemia) | 24.2 | |

| Lavanducyanin | HL-60 (human promyelocytic leukemia) | 16.3 |

Ecological Role of Pelagiomicins in the Marine Environment

In their natural habitat, Pelagiomicins likely play a multifaceted role, contributing to the competitive fitness of Pelagiobacter variabilis. The functions of phenazine antibiotics in the environment are known to be diverse.[2]

-

Antimicrobial Warfare: The most apparent role is the inhibition of competing microorganisms, thereby securing resources and niche space. The broad-spectrum activity of Pelagiomicin A supports this hypothesis.[1]

-

Cellular Signaling: At sub-inhibitory concentrations, phenazines can act as signaling molecules, influencing gene expression in both the producing organism and surrounding microbial communities.[2][3] This can regulate processes like biofilm formation and virulence factor production.

-

Redox Modulation and Electron Shuttling: Phenazines are redox-active molecules and can act as electron shuttles, facilitating anaerobic survival by transferring electrons to alternative electron acceptors.[2][8] This capability would be highly advantageous in the often oxygen-limited microenvironments of marine sediments and biofilms.

References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Plazomicin against 5,015 Gram-Negative and Gram-Positive Clinical Isolates Obtained from Patients in Canadian Hospitals as Part of the CANWARD Study, 2011-2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Pelagiomicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicin B is a member of the phenazine class of antibiotics, a group of nitrogen-containing heterocyclic compounds known for their broad-spectrum antimicrobial and antitumor activities.[1] It is produced by the marine bacterium Pelagiobacter variabilis, a novel genus and species isolated from a marine environment.[1] The pelagiomicins, including variants A, B, and C, have been identified as labile compounds, particularly in aqueous and alcoholic solutions.[1] This application note provides a detailed protocol for the isolation and purification of this compound based on the methods described in the primary literature.

Chemical Structure of this compound

The definitive chemical structure of this compound was elucidated through spectroscopic analysis and synthesis, as reported by Imamura et al. (1997). At present, a publicly available detailed drawing of the chemical structure of this compound is not available in the searched resources. The primary reference indicates that the structures of Pelagiomicin A, B, and C were determined.[1] For detailed structural information, direct consultation of the primary publication is recommended.

Experimental Protocols

This section details the methodology for the cultivation of Pelagiobacter variabilis, followed by the extraction, isolation, and purification of this compound.

Cultivation of Pelagiobacter variabilis

A detailed protocol for the cultivation of Pelagiobacter variabilis to produce Pelagiomicins is crucial for obtaining a sufficient yield of the target compound. The following is a generalized procedure based on common practices for marine actinomycetes and bacteria producing secondary metabolites.

-

Media Preparation: A suitable fermentation medium is prepared. While the specific medium for P. variabilis is detailed in the primary literature, a typical marine broth medium (e.g., Marine Broth 2216) or a custom production medium is used.

-

Inoculation and Fermentation: A seed culture of P. variabilis is prepared and used to inoculate the production medium. Fermentation is carried out in a controlled environment (e.g., shaker incubator) with optimized parameters for temperature, pH, and agitation to maximize the production of Pelagiomicins.

-

Monitoring Production: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the optimal harvest time.

Extraction of Pelagiomicins

Due to the labile nature of Pelagiomicins, the extraction process should be conducted efficiently and under mild conditions.

-

Harvesting: The fermentation broth is harvested and the bacterial cells are separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The culture supernatant and/or the cell pellet are extracted with a suitable organic solvent. Given the phenazine nature of the compounds, solvents like ethyl acetate are commonly employed. Multiple extractions are performed to ensure complete recovery of the compounds.

-

Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) at a low temperature to yield a crude extract containing Pelagiomicins A, B, and C.

Isolation and Purification of this compound

A multi-step chromatographic approach is typically required to isolate and purify this compound from the crude extract.

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is subjected to column chromatography on a stationary phase such as silica gel.

-

A solvent gradient system (e.g., a step gradient of increasing polarity, such as hexane-ethyl acetate followed by ethyl acetate-methanol) is used to elute fractions with different polarities.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Intermediate Purification (e.g., Preparative HPLC):

-

Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

-

Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Desalting:

-

The collected fractions containing this compound are pooled.

-

If necessary, a final purification step using a different chromatographic method or desalting step is performed to obtain highly pure this compound.

-

The purity of the final product is assessed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Data Presentation

Quantitative data regarding the yield and purity of this compound at each stage of the purification process is essential for process optimization and reproducibility. The following table summarizes the expected data to be collected.

| Purification Step | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |

| Crude Extraction | Fermentation Broth (L) | Crude Extract (g) | - | - |

| Column Chromatography | Crude Extract (g) | Enriched Fraction (mg) | - | - |

| Preparative HPLC | Enriched Fraction (mg) | Pure this compound (mg) | - | >95% |

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as follows:

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Pelagiomicins

The relationship between the different Pelagiomicin compounds produced by Pelagiobacter variabilis can be represented as follows:

Caption: Production of Pelagiomicins A, B, and C by Pelagiobacter variabilis.

References

Application Note: Determining the Antibacterial Spectrum of Pelagiomicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1][2] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This application note provides a detailed protocol for determining the in vitro antibacterial spectrum of Pelagiomicin B, a member of this antibiotic family. The primary method described is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antibacterial efficacy.

Principle

The antibacterial spectrum of a compound is determined by assessing its ability to inhibit the growth of a wide range of bacteria.[3] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This is a fundamental measurement in the evaluation of new antimicrobial agents. The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent against various bacterial strains.[4]

Data Presentation

The following table is a template for presenting the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of representative bacterial strains. Researchers should populate this table with their experimentally determined values.

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | |

| Enterococcus faecalis | Gram-positive | 29212 | |

| Streptococcus pneumoniae | Gram-positive | 49619 | |

| Bacillus subtilis | Gram-positive | 6633 | |

| Escherichia coli | Gram-negative | 25922 | |

| Pseudomonas aeruginosa | Gram-negative | 27853 | |

| Klebsiella pneumoniae | Gram-negative | 13883 | |

| Salmonella enterica | Gram-negative | 14028 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to create a starting concentration for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting concentration of this compound (e.g., 128 µg/mL in CAMHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Visualizations

Caption: Workflow for MIC determination.

Caption: Mechanism of phenazine antibiotics.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pelagiomicin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1] While specific cytotoxicity data for Pelagiomicin B is not extensively documented in publicly available literature, the related compound Pelagiomicin A has demonstrated antitumor activity, suggesting that compounds in this class may possess cytotoxic properties warranting further investigation.[1] This document provides detailed protocols for a panel of standard in vitro assays to characterize the cytotoxic effects of this compound on mammalian cell lines.

These assays are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). The data generated from these assays will be crucial for determining the cytotoxic potential and mechanism of action of this compound, which are critical parameters in the early stages of drug discovery and development.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Metabolic Activity (MTT Assay) - IC50 Values for this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HeLa | 24 | Data to be determined |

| HeLa | 48 | Data to be determined |

| A549 | 24 | Data to be determined |

| A549 | 48 | Data to be determined |

| MCF-7 | 24 | Data to be determined |

| MCF-7 | 48 | Data to be determined |

Table 2: Membrane Integrity (LDH Release Assay) - % Cytotoxicity

| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % LDH Release |

| HeLa | Concentration 1 | 24 | Data to be determined |

| HeLa | Concentration 2 | 24 | Data to be determined |

| A549 | Concentration 1 | 24 | Data to be determined |

| A549 | Concentration 2 | 24 | Data to be determined |

| MCF-7 | Concentration 1 | 24 | Data to be determined |

| MCF-7 | Concentration 2 | 24 | Data to be determined |

Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells

| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| HeLa | Concentration 1 | 24 | Data to be determined | Data to be determined |

| HeLa | Concentration 2 | 24 | Data to be determined | Data to be determined |

| A549 | Concentration 1 | 24 | Data to be determined | Data to be determined |

| A549 | Concentration 2 | 24 | Data to be determined | Data to be determined |

| MCF-7 | Concentration 1 | 24 | Data to be determined | Data to be determined |

| MCF-7 | Concentration 2 | 24 | Data to be determined | Data to be determined |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2][3]

Materials:

-

96-well flat-bottom plates

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[5]

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Pelagiomicin B in Biological Matrices

Abstract

This application note describes a robust and sensitive method for the quantification of Pelagiomicin B, a novel phenazine antibiotic with promising anticancer properties, in various biological matrices.[1][2] The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), ensuring high selectivity and accuracy. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The described methodology is suitable for pharmacokinetic studies, metabolism research, and quality control of this compound in drug development pipelines.

Introduction

Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1][2] These compounds, including this compound, have demonstrated significant antibacterial and in vitro and in vivo antitumor activities.[1][2] The development of a reliable quantitative method is crucial for the preclinical and clinical evaluation of this compound. This application note addresses this need by providing a detailed protocol for its quantification. Due to the labile nature of pelagiomicins in water and alcohols, special attention has been paid to sample handling and preparation to ensure the stability of the analyte.[1][2]

Experimental Workflow

A generalized workflow for the quantification of this compound is presented below.

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials:

-

This compound reference standard

-

Internal Standard (IS), e.g., a structurally similar phenazine derivative

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrices (e.g., rat plasma, human plasma)

Instrumentation:

-

HPLC system (e.g., Agilent 1290 Infinity II)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)

-

Analytical column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)[3]

Sample Preparation Protocol:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

HPLC-MS/MS Conditions:

| Parameter | Condition |

| HPLC Column | Waters BEH C18 (2.1 x 50 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: [M+H]+ → fragment ion (Hypothetical); IS: [M+H]+ → fragment ion (Hypothetical) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Results and Discussion

Linearity and Sensitivity:

The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the concentration range of 1-1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | 0.9985 | 1 |

Accuracy and Precision:

The intra-day and inter-day accuracy and precision were evaluated at three different concentration levels (Low, Mid, High).

| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 5 (Low) | 4.2 | 102.5 | 5.8 | 101.7 |

| 50 (Mid) | 3.1 | 98.9 | 4.5 | 99.2 |

| 500 (High) | 2.5 | 101.2 | 3.9 | 100.8 |

Hypothetical Signaling Pathway Inhibition by this compound

Given the anticancer properties of this compound, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this novel marine-derived antibiotic. The successful application of this method will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, ultimately accelerating its potential transition into clinical applications.

References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syncsci.com [syncsci.com]

Application Notes and Protocols for Bacterial Target Identification of Novel Antibiotics

A Case Study Approach in the Absence of Data on Pelagiomicin B

Introduction

The quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a critical area of research and development. A crucial step in the preclinical assessment of a new antimicrobial compound is the identification of its molecular target within the bacterial cell. This process, known as target identification, is fundamental to understanding the compound's mechanism of action, predicting potential resistance mechanisms, and guiding further optimization efforts.

This document was initially intended to focus on the target identification studies of this compound. However, a comprehensive search of scientific literature and databases revealed no available information on a compound by this name. It is possible that "this compound" is a very recent discovery, a compound that has not yet been described in published literature, or a potential misspelling of another agent.

In light of this, these application notes have been adapted to provide a detailed guide to the general methodologies and workflows used for the target identification of novel antibacterial compounds. To illustrate these principles with concrete data and examples, we will use Plazomicin , a next-generation aminoglycoside antibiotic, as a case study. The protocols and data presented herein are therefore broadly applicable to researchers, scientists, and drug development professionals working on the discovery and characterization of new antibacterial agents.

Part 1: Quantitative Assessment of Antibacterial Activity

The initial characterization of a novel antibiotic involves determining its potency against a range of relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure used for this purpose.

Quantitative Data: Plazomicin Activity

Plazomicin has demonstrated potent activity against a wide spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains. The following tables summarize its in vitro activity compared to other aminoglycosides against various Enterobacteriaceae isolates.

Table 1: Comparative MIC Values (μg/mL) of Plazomicin and Other Aminoglycosides against Enterobacteriaceae Isolates [1][2]

| Bacterial Species (Number of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |

| All Enterobacteriaceae (4,362) | Plazomicin | 0.5 | 2 |

| Amikacin | 2 | 8 | |

| Gentamicin | 0.5 | >32 | |

| Tobramycin | 0.25 | >32 | |

| Escherichia coli (1,346) | Plazomicin | 0.5 | 1 |

| Amikacin | 2 | 4 | |

| Gentamicin | 0.5 | 1 | |

| Tobramycin | 0.25 | 0.5 | |

| Klebsiella pneumoniae (1,506) | Plazomicin | 0.25 | 0.5 |

| Amikacin | 1 | 4 | |

| Gentamicin | 0.5 | 2 | |

| Tobramycin | 1 | 8 | |

| Enterobacter spp. | Plazomicin | 0.25 | 2 |

| Amikacin | 2 | 8 | |

| Gentamicin | 0.5 | >32 | |

| Tobramycin | 0.25 | >32 |

MIC₅₀: The concentration that inhibits the growth of 50% of isolates. MIC₉₀: The concentration that inhibits the growth of 90% of isolates.

Table 2: Plazomicin MIC Ranges against Multidrug-Resistant (MDR) Enterobacteriaceae Isolates [3]

| Bacterial Species | MIC Range (μg/mL) |

| Escherichia coli | 0.5 - 2 |

| Klebsiella spp. | 0.12 - 8 |

| Enterobacter spp. | 0.25 - 2 |

| Citrobacter freundii | 0.06 - 0.25 |

Part 2: General Workflow for Target Identification

The identification of a novel antibiotic's target typically follows a multi-pronged approach, starting from broad, phenotype-based assays and progressing to more specific, molecular-level investigations.

Part 3: Aminoglycoside Mechanism of Action

Plazomicin, like other aminoglycosides, inhibits protein synthesis by binding to the bacterial ribosome.[4][5] This interaction occurs at the 30S ribosomal subunit and leads to misreading of the mRNA codon, ultimately resulting in the production of non-functional proteins and bacterial cell death.[4][5]

Part 4: Experimental Protocols

The following protocols provide detailed methodologies for key experiments in antibacterial target identification.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of a compound against a bacterial strain.[1]

Materials:

-

Test compound (e.g., novel antibiotic)

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. Pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into a tube of CAMHB. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution Series: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. c. Typically, column 1 of the plate will contain the highest concentration, and subsequent columns will have decreasing concentrations. Column 11 serves as a positive control (no antibiotic), and column 12 as a negative/sterility control (no bacteria).[6]

-

Inoculation: a. Using a multichannel pipette, add the diluted bacterial inoculum to each well (columns 1-11) to a final volume of 100 µL. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.[7] b. Do not add bacteria to column 12.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7] b. Observe the wells for turbidity. The well with the lowest antibiotic concentration that remains clear is the MIC value.

Protocol 2: Affinity Chromatography-Based Target Pulldown

This protocol describes a general method for identifying protein targets that bind to a small molecule (the "bait"). This requires that the antibiotic can be chemically modified to be immobilized on a solid support.

Materials:

-

Bacterial culture

-

Lysis buffer (e.g., BS/THES buffer with protease inhibitors)

-

Sonicator or French press

-

Affinity resin (e.g., NHS-activated sepharose, streptavidin beads)

-

Immobilized "bait" antibiotic and control resin (without bait)

-

Wash buffers (with increasing salt concentrations)

-

Elution buffer (e.g., high salt, low pH, or containing free bait molecule)

-

SDS-PAGE materials

-

Mass spectrometer for protein identification

Procedure:

-

Preparation of Cell Lysate: a. Grow a large culture of the target bacteria (e.g., 1-2 liters) to mid-log phase. b. Harvest cells by centrifugation and wash the pellet with a suitable buffer. c. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other mechanical means on ice. d. Clarify the lysate by ultracentrifugation to remove cell debris, yielding a soluble protein extract.

-

Binding Step: a. Equilibrate the affinity resin (with immobilized bait) and the control resin with lysis buffer. b. Incubate the clarified cell lysate with the bait-coupled resin and the control resin separately. This is typically done for 1-4 hours at 4°C with gentle rotation.

-

Washing Step: a. Pellet the resin by gentle centrifugation and discard the supernatant. b. Wash the resin several times with wash buffer containing a low concentration of salt to remove non-specific, low-affinity binders. c. Subsequent washes can use increasing salt concentrations to elute proteins with moderate affinity.

-

Elution Step: a. Elute the specifically bound proteins from the bait-coupled resin using an appropriate elution buffer. b. Collect the eluate in separate fractions.

-

Analysis: a. Analyze the eluted proteins from both the bait and control experiments by SDS-PAGE. b. Proteins that are present in the eluate from the bait resin but absent or significantly reduced in the control eluate are considered potential binding partners. c. Excise these specific protein bands from the gel, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 3: Target Identification via Resistant Mutant Selection and Sequencing

This genetic approach identifies a drug's target by finding mutations in the target's gene that confer resistance.

Materials:

-

Susceptible bacterial strain

-

Agar plates containing the test antibiotic at various concentrations (e.g., 4x, 8x, 16x MIC)

-

Liquid culture medium

-

DNA extraction kit

-

Next-generation sequencing (NGS) platform and reagents

Procedure:

-

Selection of Resistant Mutants: a. Plate a high density of susceptible bacteria (e.g., 10⁸ - 10⁹ CFU) onto agar plates containing the antibiotic at a concentration that inhibits growth (e.g., 4x MIC). b. Incubate the plates until colonies appear (this may take several days). These colonies represent spontaneous resistant mutants. c. Isolate individual resistant colonies and re-streak them on fresh antibiotic-containing plates to confirm the resistance phenotype.

-

Characterization of Resistance: a. Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance compared to the parent (wild-type) strain.

-

Whole Genome Sequencing (WGS): a. Extract high-quality genomic DNA from both the wild-type strain and several independent resistant mutants.[8] b. Prepare sequencing libraries from the genomic DNA according to the manufacturer's protocol for the chosen NGS platform (e.g., Illumina).[8] c. Sequence the genomes of the wild-type and resistant strains.

-

Bioinformatic Analysis: a. Align the sequencing reads from the resistant mutants to the genome of the wild-type parent strain. b. Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type. c. Look for genes that are mutated in multiple, independently isolated resistant mutants. A gene that is repeatedly mutated is a strong candidate for the drug's target or a component of a resistance pathway.

-

Target Validation: a. If mutations are found in a specific gene, validate its role by introducing the mutation into a clean, susceptible background and confirming that it confers resistance.

Conclusion

While the target of this compound remains to be elucidated, the experimental frameworks described in these application notes provide a robust and validated pathway for the characterization of any novel antibacterial agent. By combining quantitative assessments of activity with biochemical, genetic, and systems biology approaches, researchers can effectively identify and validate the molecular targets of new compounds. The data and mechanisms related to Plazomicin serve as a practical example of how these techniques are applied to a successful, clinically approved antibiotic, offering a clear guide for future drug discovery endeavors.

References

- 1. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Plazomicin

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) with Plazomicin. Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2] It exhibits potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae, including those producing carbapenemases and extended-spectrum beta-lactamases (ESBLs).[2][3][4] Plazomicin functions by binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis and leads to bacterial cell death.[5][6] These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of Plazomicin's efficacy against clinically relevant bacterial isolates. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Mechanism of Action

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 16S ribosomal RNA of the 30S ribosomal subunit in bacteria.[6] This binding to the A-site interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in the disruption of the bacterial cell membrane and cell death.[3][5] A key feature of Plazomicin is its structural modification, which protects it from many aminoglycoside-modifying enzymes (AMEs) that are a primary cause of resistance to older aminoglycosides.[1][11]

Data Presentation: In Vitro Susceptibility of Plazomicin

The following tables summarize the minimum inhibitory concentration (MIC) data for Plazomicin against various bacterial species. MIC values are a quantitative measure of the in vitro activity of an antimicrobial agent.[12][13]

Table 1: Plazomicin MIC Breakpoints for Enterobacteriaceae

| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |

| FDA | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |

| CLSI | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |

| EUCAST | ≤4 µg/mL | - | >4 µg/mL |

Data sourced from FDA and EUCAST guidelines.[14][15]

Table 2: Comparative In Vitro Activity of Plazomicin and Other Aminoglycosides against Enterobacteriaceae

| Organism | Plazomicin MIC₅₀/₉₀ (µg/mL) | Amikacin MIC₅₀/₉₀ (µg/mL) | Gentamicin MIC₅₀/₉₀ (µg/mL) | Tobramycin MIC₅₀/₉₀ (µg/mL) |

| Escherichia coli | 0.5 / 1 | 2 / 8 | 0.5 / >32 | 0.5 / 16 |

| Klebsiella pneumoniae | 0.5 / 2 | 2 / 16 | 1 / >32 | 1 / >32 |

| Enterobacter cloacae | 0.5 / 2 | 2 / 8 | 0.5 / 4 | 0.5 / 8 |

| Proteus mirabilis | 0.5 / 1 | 2 / 8 | 1 / 4 | 1 / 4 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data compiled from multiple surveillance studies.[16][17]

Table 3: In Vitro Activity of Plazomicin against Resistant Phenotypes

| Resistant Phenotype | Plazomicin MIC₅₀/₉₀ (µg/mL) | % Susceptible (at ≤2 µg/mL) |

| ESBL-producing Enterobacteriaceae | 0.5 / 2 | >95% |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 / 64 | ~85% |

| Metallo-β-lactamase (MBL)-producing Enterobacteriaceae | 1 / >64 | ~76.4% |

Susceptibility can be significantly reduced in isolates that produce 16S rRNA methyltransferases.[16][17]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of Plazomicin. It is crucial to adhere to standardized methodologies to ensure accuracy and reproducibility.[18]

Broth Microdilution Method for MIC Determination

This is the reference method for quantitative antimicrobial susceptibility testing.[12][18]

Materials:

-

Plazomicin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Spectrophotometer or microplate reader

-

Sterile diluents (e.g., sterile water, saline)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Plazomicin Stock Solution:

-

Prepare a stock solution of Plazomicin at a concentration of 1280 µg/mL in a suitable sterile solvent as recommended by the manufacturer.

-

Further dilutions should be made in CAMHB.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Create a two-fold serial dilution of Plazomicin directly in the plate. Start by adding 50 µL of a 4x final highest concentration of Plazomicin to the first well of a row.

-

Mix and transfer 50 µL to the next well, continuing this serial dilution to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-